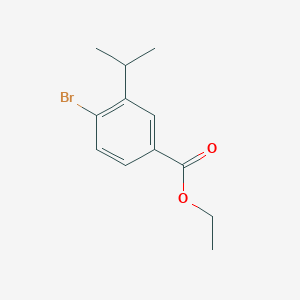
Ethyl 4-bromo-3-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-isopropylbenzoate is an organic compound characterized by a benzene ring substituted with a bromo group at the 4th position and an isopropyl group at the 3rd position, along with an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Esterification: The compound can be synthesized by first brominating 3-isopropylbenzoic acid to introduce the bromo group at the 4th position. Subsequently, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-bromobenzoic acid with propene in the presence of an aluminum chloride catalyst to introduce the isopropyl group, followed by esterification.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 4-isopropylbenzoic acid.
Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-3-isopropylbenzoic acid
Reduction: 4-isopropylbenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-bromo-4-isopropylbenzoate: Similar structure but with the positions of the bromo and isopropyl groups reversed.
Ethyl 4-bromo-3-methylbenzoate: Similar but with a methyl group instead of an isopropyl group at the 3rd position.
Uniqueness: Ethyl 4-bromo-3-isopropylbenzoate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a bromo and an isopropyl group on the benzene ring provides distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-bromo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
OQNZIFZHEOYMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















